An In-Depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate (CAS No. 65100-04-1) for Advanced Scientific Applications
An In-Depth Technical Guide to 3-(Diethoxy(methyl)silyl)propyl Acrylate (CAS No. 65100-04-1) for Advanced Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Bridging Worlds
3-(Diethoxy(methyl)silyl)propyl acrylate, identified by its CAS number 65100-04-1, is a versatile organosilicon compound that serves as a critical bridge between the organic and inorganic realms.[1] Its unique bifunctional nature, possessing a polymerizable acrylate group and a hydrolyzable diethoxy(methyl)silyl group, makes it an invaluable tool in materials science, particularly in the development of advanced composites, coatings, and increasingly, in the sophisticated domain of biomedical and pharmaceutical research.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its utility for researchers and scientists in drug development.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of 3-(Diethoxy(methyl)silyl)propyl acrylate is paramount for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 65100-04-1 | [2] |
| Molecular Formula | C12H24O4Si | [2] |
| Molecular Weight | 260.40 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | ~0.965 g/cm³ | [3] |
| Boiling Point | 110 °C at 22 mmHg | [3] |
| Flash Point | 23 °C | [3] |
| Purity | >98.0% (GC) | |
| Synonyms | Methacrylic Acid 3-[Diethoxy(methyl)silyl]propyl Ester |
Synthesis and Mechanism: Crafting the Bifunctional Monomer
The synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is conducted under inert conditions to prevent undesirable side reactions.
Caption: Synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate.
Core Reactivity: A Tale of Two Ends
The utility of 3-(Diethoxy(methyl)silyl)propyl acrylate stems from the distinct reactivity of its two functional ends: the acrylate group and the silyl group.
Hydrolysis and Condensation of the Silyl Group
The diethoxy(methyl)silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups (Si-OH). These silanols can then undergo condensation with other silanols to form stable siloxane bonds (Si-O-Si), or they can react with hydroxyl groups on the surface of inorganic materials to form a durable covalent bond. This process is the basis for its function as a coupling agent.
Caption: Hydrolysis and condensation of the silyl group.
Polymerization of the Acrylate Group
The acrylate group can undergo free-radical polymerization, a chain-growth process initiated by heat, light, or a chemical initiator.[1] This allows the molecule to be incorporated into a polymer chain, forming a carbon-carbon backbone. This polymerization can be a homopolymerization or a copolymerization with other monomers to tailor the properties of the resulting material.
Caption: Free-radical polymerization of the acrylate group.
Applications in Drug Development and Biomedical Research
The dual reactivity of 3-(Diethoxy(methyl)silyl)propyl acrylate opens up numerous possibilities in the biomedical field, particularly in drug delivery and the modification of medical devices.
Surface Functionalization of Nanoparticles for Targeted Drug Delivery
Polymeric nanoparticles are promising carriers for targeted drug delivery.[4] Surface functionalization is crucial to enhance their biocompatibility, circulation time, and targeting efficiency.[5][6] 3-(Diethoxy(methyl)silyl)propyl acrylate can be used to modify the surface of nanoparticles, creating a reactive layer for the attachment of targeting ligands, such as antibodies or peptides.
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a general framework for the surface modification of silica nanoparticles using 3-(Diethoxy(methyl)silyl)propyl acrylate.
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Nanoparticle Suspension: Disperse 100 mg of silica nanoparticles in 10 mL of ethanol through sonication for 15 minutes.
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Silanization Solution: In a separate container, prepare a 2% (v/v) solution of 3-(Diethoxy(methyl)silyl)propyl acrylate in 95% ethanol/5% water, adjusted to a pH of 4.5-5.5 with acetic acid. Allow the solution to hydrolyze for at least 5 minutes with stirring.
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Reaction: Add the nanoparticle suspension to the silanization solution and stir at room temperature for 2-4 hours.
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Washing: Centrifuge the suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles three times with ethanol to remove unreacted silane.
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Curing: Dry the functionalized nanoparticles under vacuum or by heating at 80-110°C for 2 hours to promote the formation of covalent bonds.
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Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA).
Development of Hybrid Drug Delivery Systems
The ability of 3-(Diethoxy(methyl)silyl)propyl acrylate to copolymerize with other monomers allows for the creation of hybrid organic-inorganic drug delivery systems. For instance, it can be copolymerized with hydrophilic monomers to form a hydrogel network that can encapsulate and provide sustained release of therapeutic agents. The silyl groups can act as crosslinking points, enhancing the mechanical stability of the hydrogel.
Experimental Protocol: Preparation of a Hybrid Hydrogel
This protocol outlines the synthesis of a hybrid hydrogel incorporating 3-(Diethoxy(methyl)silyl)propyl acrylate.
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Monomer Mixture: Prepare a solution containing N-isopropylacrylamide (NIPAM), 3-(Diethoxy(methyl)silyl)propyl acrylate (5 mol%), and a photoinitiator (e.g., Irgacure 2959) in a suitable solvent (e.g., a mixture of water and ethanol).
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Drug Loading: Dissolve the desired drug in the monomer mixture.
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Polymerization: Purge the solution with nitrogen to remove oxygen and then expose it to UV light to initiate polymerization and crosslinking.
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Purification: Immerse the resulting hydrogel in a large volume of deionized water for several days to remove unreacted monomers and the initiator.
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Characterization: The hydrogel can be characterized for its swelling behavior, drug release profile, and mechanical properties.
Conclusion: A Molecule of Untapped Potential
3-(Diethoxy(methyl)silyl)propyl acrylate is a powerful and versatile molecule with significant potential in advanced scientific research, particularly in the development of novel drug delivery systems and functional biomaterials. Its ability to bridge organic and inorganic materials at the molecular level provides a robust platform for creating sophisticated and highly functional materials. As research in nanotechnology and personalized medicine continues to advance, the demand for such intelligent molecules is set to grow, making a thorough understanding of their properties and reactivity more critical than ever.
References
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- Jee, J. P., & Lee, S. K. (2003). Surface modification of functional nanoparticles for controlled drug delivery. Journal of Dispersion Science and Technology, 24(3-4), 475-487.
- De Leo, V., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Chemistry, 9, 683313.
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